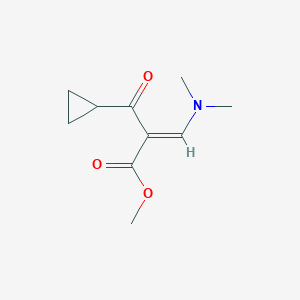

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate

Description

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is an α,β-unsaturated ester featuring a cyclopropanecarbonyl substituent at the 2-position and a dimethylamino group at the 3-position. The compound’s structure combines a strained cyclopropane ring, known for its unique reactivity, with an electron-rich enoate system.

Properties

IUPAC Name |

methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMSJMWJBYITQW-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C(=O)C1CC1)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition

The enolate ion generated from methyl 3-cyclopropyl-3-oxopropionate attacks the electrophilic carbon of DMF-DMA, forming a β-amino ketone intermediate. This step is driven by the strong electron-withdrawing nature of the cyclopropanecarbonyl group, which enhances the acidity of the α-hydrogen.

Elimination

Subsequent elimination of methanol from the intermediate produces the conjugated enamine structure, stabilized by resonance between the dimethylamino group and the carbonyl moiety. The cyclopropane ring remains intact throughout the process, owing to its kinetic stability under these conditions.

Optimization of Reaction Conditions

Temperature and Time

Elevated temperatures (reflux) are critical for achieving high yields, as they accelerate both the addition and elimination steps. Prolonged heating beyond 3 hours may lead to side reactions, such as decomposition of the cyclopropane ring or over-alkylation.

Solvent Selection

Toluene is preferred over polar aprotic solvents (e.g., DMF or DMSO) due to its ability to stabilize reactive intermediates without participating in side reactions. Alternative solvents like benzene or xylene have been explored but result in lower yields due to poor solubility of DMF-DMA.

Stoichiometric Considerations

A slight excess of DMF-DMA (1.1 equivalents) is often employed to ensure complete conversion of the starting material. However, higher excesses can lead to the formation of bis-alkylated byproducts, complicating purification.

Purification and Characterization

Workup Procedure

Post-reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified via column chromatography using a gradient of ethyl acetate in hexane (10–30%) to isolate the desired compound as a pale-yellow oil.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, CH=C), 3.72 (s, 3H, OCH₃), 3.10 (s, 6H, N(CH₃)₂), 1.95–1.85 (m, 1H, cyclopropane CH), 1.30–1.20 (m, 2H, cyclopropane CH₂), 1.05–0.95 (m, 2H, cyclopropane CH₂).

-

IR (neat): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1620 cm⁻¹ (C=C conjugated).

Physicochemical Properties

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.21 g/mol

-

Boiling Point: 285–287°C (estimated)

-

Solubility: Miscible with organic solvents (toluene, DCM); insoluble in water.

Alternative Synthetic Approaches

While the DMF-DMA route remains the standard, alternative methods have been explored:

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation (600 W, 85°C) reduces reaction time to 20 minutes, though yields are comparable to conventional heating. This method is advantageous for high-throughput applications but requires specialized equipment.

Catalytic Methods

Preliminary studies suggest that Lewis acids (e.g., ZnCl₂ or Mg(OTf)₂) can accelerate the elimination step, but these approaches remain experimental and lack reproducibility.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred to batch systems, as they improve heat transfer and minimize side reactions. Key parameters for scalability include:

| Parameter | Optimal Range |

|---|---|

| Residence Time | 2–4 hours |

| Temperature | 105–115°C |

| Pressure | Atmospheric |

| Purity of Feedstock | ≥98% |

Challenges and Limitations

-

Cyclopropane Stability: Despite its kinetic stability, prolonged exposure to strong acids or bases can lead to ring-opening reactions, necessitating strict pH control during workup.

-

Byproduct Formation: Trace amounts of dimethylamine (released during elimination) may react with unreacted starting material, requiring efficient venting or scavenging agents.

Chemical Reactions Analysis

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include dimethylformamide dimethylacetal and toluene . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is as an intermediate in the synthesis of soluble guanylyl cyclase activators . These activators play a crucial role in various biological processes, including vasodilation and neurotransmission. The compound is also used in pharmaceutical testing to ensure the accuracy and reliability of experimental results .

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves its role as an intermediate in the synthesis of soluble guanylyl cyclase activators. These activators target the enzyme guanylyl cyclase, which catalyzes the conversion of GTP to cyclic GMP (cGMP). cGMP acts as a secondary messenger in various signaling pathways, regulating processes such as vasodilation and smooth muscle relaxation.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations:

Cyclopropane vs. Aromatic/Fluorinated Groups :

- The cyclopropanecarbonyl group in the target compound introduces ring strain, which may enhance reactivity in ring-opening or [2+1] cycloaddition reactions. In contrast, the 3-bromophenyl group in likely increases steric bulk and alters electronic properties (e.g., electron-withdrawing effects via bromine).

- Fluorinated sulfonamide substituents in impart high hydrophobicity and chemical stability, typical of perfluorinated compounds. These features are absent in the target compound.

However, in fluorinated analogs , this group is replaced by sulfonamide linkages, which may influence solubility and biological activity.

Inferred Physicochemical Properties

- Solubility: Fluorinated compounds are likely lipophilic due to their perfluoroalkyl chains, whereas the dimethylamino group in the target compound and could enhance water solubility via protonation under acidic conditions.

- Reactivity : The cyclopropane ring in the target compound may render it more reactive toward electrophiles or transition-metal catalysts compared to the bromophenyl or fluorinated analogs.

Biological Activity

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate (also known as methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate) is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly as an intermediate in the synthesis of soluble guanylyl cyclase activators, which play crucial roles in various physiological processes.

Chemical Structure

The compound features a unique cyclopropane moiety that contributes to its reactivity and biological activity. The structure can be represented as follows:

This compound acts as an intermediate in the synthesis of soluble guanylyl cyclase (sGC) activators. These activators enhance the conversion of GTP to cyclic GMP (cGMP), a secondary messenger involved in various signaling pathways, including:

- Vasodilation : cGMP mediates relaxation of smooth muscle cells, leading to blood vessel dilation.

- Neurotransmission : cGMP plays a role in neuronal signaling and synaptic plasticity.

The activation of sGC by this compound can lead to significant physiological effects, making it a target for therapeutic applications.

Case Study: Related Compounds

A study on sesquiterpenoids containing gem-dimethylcyclopropyl units highlighted their antiviral , antimicrobial , and cytotoxic activities. For instance, certain derivatives demonstrated significant inhibition of bacterial growth and cytotoxicity against cancer cell lines .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Intermediate for sGC activators | |

| 2-Cyclopropylcarbonyl-3-dimethylaminoacrylic Acid Methyl Ester | Antimicrobial activity | |

| Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate | Cytotoxic effects against cancer cells |

Safety and Toxicological Data

While detailed toxicological data specific to this compound is scarce, general safety assessments suggest that compounds with similar structures may pose risks depending on their concentration and exposure routes. Standard laboratory safety protocols should be followed when handling this compound.

Q & A

Q. What experimental methods are recommended for determining the molecular structure of Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate?

Answer:

- X-ray crystallography is the gold standard. Use single-crystal diffraction with programs like SHELXL for refinement and ORTEP-3 for visualization .

- For accurate stereochemistry, ensure crystal quality via slow evaporation from solvents like dichloromethane/hexane. Refinement parameters (R-factors < 0.05) and hydrogen bonding networks should be validated using PLATON .

- Nuclear Magnetic Resonance (NMR) : Employ -, -, and 2D techniques (COSY, HSQC) to confirm substituent positions. Compare chemical shifts with databases (e.g., PubChem) .

Q. What are the common synthetic routes for this compound?

Answer:

- Multi-step synthesis : Start with Claisen condensation between cyclopropanecarbonyl chloride and methyl 3-(dimethylamino)prop-2-enoate. Use a base like triethylamine in anhydrous THF under nitrogen .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Yield optimization : Adjust stoichiometry (1.2:1 acyl chloride to enoate) and reaction time (12–24 hrs) under reflux .

Q. How can spectroscopic techniques characterize this compound’s purity and functional groups?

Answer:

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and enamine C=N vibrations (~1650 cm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+H] peak) and fragmentation patterns .

- NMR : Detect dimethylamino protons as a singlet (~2.8 ppm) and cyclopropane protons as a multiplet (~1.2–1.5 ppm). Use DEPT-135 to distinguish CH groups .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be analyzed systematically?

Answer:

- Use graph set analysis (Etter’s method) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Tools like Mercury or CrystalExplorer visualize networks .

- Quantify bond lengths/angles via SHELXL refinement. For example, N–H···O bonds typically span 2.8–3.0 Å with angles >150° .

- Compare with Cambridge Structural Database (CSD) entries to identify atypical motifs .

Q. What validation protocols ensure the reliability of crystallographic data?

Answer:

- PLATON/ADDSYM : Check for missed symmetry or twinning. Validate using R < 0.05 and CC/CC > 0.7 .

- Hirshfeld surface analysis : Map molecular contacts (e.g., cyclopropane C–H···O interactions) and quantify fingerprint plots .

- Cross-validate with spectroscopic data (e.g., compare experimental/predicted shifts via DFT calculations) .

Q. How to resolve contradictions in reported reactivity or biological activity data?

Answer:

- Purity assessment : Use GC-MS to detect trace impurities (e.g., unreacted acyl chloride) that may alter reactivity .

- Stereochemical analysis : Confirm E/Z isomerism via NOESY NMR or X-ray. For example, Z-isomers may show hindered rotation in NMR .

- Biological assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to isolate compound effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to identify reactive sites. Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .

- Docking studies : Predict binding to biological targets (e.g., enzymes) via AutoDock Vina , focusing on cyclopropane’s steric effects .

Q. How does stereochemistry influence its biological interactions?

Answer:

- Enantiomer separation : Use chiral HPLC (Chiralpak IA column) to isolate enantiomers. Test activity against receptors (e.g., GPCRs) via radioligand assays .

- X-ray/DFT correlation : Compare experimental (crystallography) and computed (DFT) dihedral angles to confirm bioactive conformers .

- SAR studies : Modify substituents (e.g., replace cyclopropane with cyclohexane) and assess activity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.